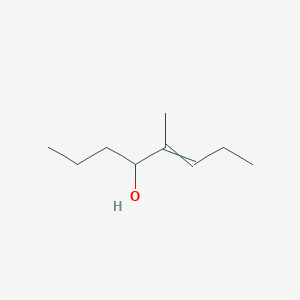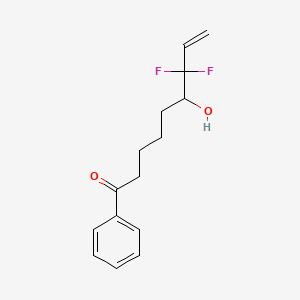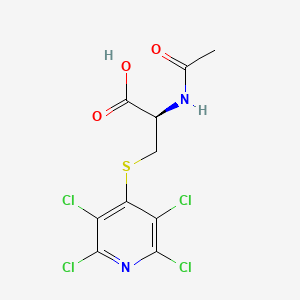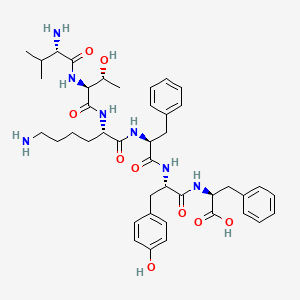
Acetic acid--2-(phenylethynyl)phenol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–2-(phenylethynyl)phenol (1/1) is a compound that combines the properties of acetic acid and 2-(phenylethynyl)phenol. This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a phenylethynyl group attached to a phenol ring. These structural features impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-(phenylethynyl)phenol typically involves the reaction of 2-(phenylethynyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the phenolic hydroxyl group. The general reaction scheme is as follows:
2-(phenylethynyl)phenol+acetic anhydride→acetic acid–2-(phenylethynyl)phenol+acetic acid
Industrial Production Methods
Industrial production of acetic acid–2-(phenylethynyl)phenol may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. The use of advanced catalysts and reaction engineering techniques can enhance the yield and purity of the product. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid–2-(phenylethynyl)phenol can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Acetic acid–2-(phenylethynyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of acetic acid–2-(phenylethynyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenylethynyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Acetic acid: A simple carboxylic acid with a wide range of applications.
2-Phenylethynylphenol: A compound similar to acetic acid–2-(phenylethynyl)phenol but lacking the acetyl group.
Uniqueness
Acetic acid–2-(phenylethynyl)phenol is unique due to the presence of both an acetic acid moiety and a phenylethynyl group attached to a phenol ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that require both acidic and aromatic functionalities.
Propiedades
Número CAS |
183589-09-5 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
acetic acid;2-(2-phenylethynyl)phenol |
InChI |
InChI=1S/C14H10O.C2H4O2/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;1-2(3)4/h1-9,15H;1H3,(H,3,4) |
Clave InChI |
USEGLIDSVXLYSP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)C#CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)

![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)
![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)


![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)
![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)




![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
